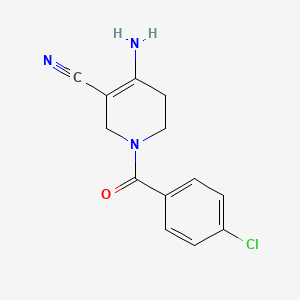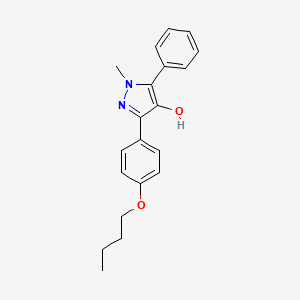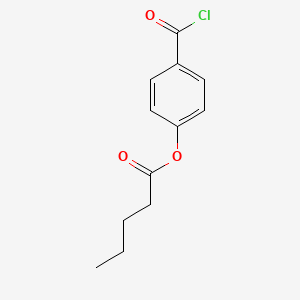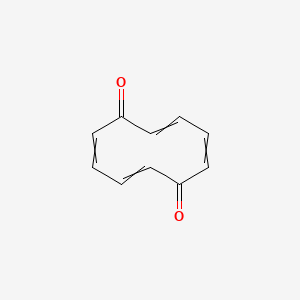![molecular formula C8H16O4Sn B14601609 Dimethyl[bis(propanoyloxy)]stannane CAS No. 61133-55-9](/img/structure/B14601609.png)
Dimethyl[bis(propanoyloxy)]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[bis(propanoyloxy)]stannane is an organotin compound with the molecular formula C8H16O4Sn. It is a derivative of stannane, where two methyl groups and two propanoyloxy groups are attached to the tin atom. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl[bis(propanoyloxy)]stannane can be synthesized through the reaction of dimethyltin dichloride with propanoic acid in the presence of a base. The reaction typically involves the following steps:
- Dissolution of dimethyltin dichloride in an organic solvent such as toluene.
- Addition of propanoic acid and a base, such as triethylamine, to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Purification of the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl[bis(propanoyloxy)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The propanoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl[bis(propanoyloxy)]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis. It can act as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of dimethyl[bis(propanoyloxy)]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with proteins and other biomolecules, affecting their function and activity. The propanoyloxy groups may facilitate the compound’s entry into cells, where it can exert its effects on various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyltin dichloride: A precursor for the synthesis of dimethyl[bis(propanoyloxy)]stannane.
Dimethyl[bis(nonanoyloxy)]stannane: Another organotin compound with similar structure but different alkyl groups.
Dibutyltin compounds: Organotin compounds with butyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific combination of methyl and propanoyloxy groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61133-55-9 |
|---|---|
Molekularformel |
C8H16O4Sn |
Molekulargewicht |
294.92 g/mol |
IUPAC-Name |
[dimethyl(propanoyloxy)stannyl] propanoate |
InChI |
InChI=1S/2C3H6O2.2CH3.Sn/c2*1-2-3(4)5;;;/h2*2H2,1H3,(H,4,5);2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
INESKUJQAULKSC-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(=O)O[Sn](C)(C)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)


![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)

![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)






![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

